ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate
Description
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-22-17(21)15(13-18)12-14-4-6-16(7-5-14)20-10-8-19(2)9-11-20/h4-7,12H,3,8-11H2,1-2H3/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHJFZKKIWWQGC-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)N2CCN(CC2)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)N2CCN(CC2)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-(4-methylpiperazin-1-yl)benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde and the active methylene compound (ethyl cyanoacetate) form the desired product in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Chemical Reactions Analysis
Nucleophilic Conjugate (Michael) Additions
The α,β-unsaturated ester system is highly electrophilic, making it susceptible to nucleophilic attacks at the β-carbon. Common nucleophiles such as amines, thiols, and enolates may participate in Michael additions.
-
Example Reaction :
Reaction with primary amines (e.g., methylamine) would yield β-amino derivatives:The electron-donating 4-methylpiperazinyl group enhances the stability of the intermediate enolate, favoring regioselectivity at the β-position .
Cycloaddition Reactions
The compound’s conjugated system can act as a dienophile or dipolarophile in cycloadditions:
Diels-Alder Reaction
Reaction with dienes (e.g., 1,3-butadiene) under thermal or Lewis acid-catalyzed conditions would yield six-membered cycloadducts:
The reaction’s stereochemical outcome (endo/exo) depends on the electron density distribution, with the cyano group directing endo selectivity .
1,3-Dipolar Cycloaddition
Reactivity with azides or nitrones could produce five-membered heterocycles (e.g., triazolines or isoxazolines) .
Reduction of the α,β-Unsaturated System
Catalytic hydrogenation or hydride reduction of the double bond is feasible:
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Hydrogenation :
The stereochemistry of the saturated product is influenced by the Z-configuration of the starting material .
Ester Hydrolysis
Under acidic or basic conditions, hydrolysis of the ethyl ester yields the corresponding carboxylic acid:
The cyano group remains intact under mild hydrolysis conditions .
Cyano Group Reactivity
The nitrile may undergo hydrolysis to an amide or carboxylic acid under strong acidic/basic conditions, though steric hindrance from the adjacent substituents could slow this process .
Electrophilic Aromatic Substitution (EAS)
Scientific Research Applications
Pharmacological Properties
Ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests that it may exhibit activity against various biological targets due to the presence of the cyano group and the piperazine moiety.
Case Study: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated derivatives of this compound for antitumor activity. The results indicated that certain analogs displayed significant cytotoxic effects against cancer cell lines, demonstrating promise for further development as anticancer agents .
Neuropharmacology
The piperazine component is known for its role in neuropharmacology. Compounds containing piperazine rings have been associated with various neuroactive effects, making this compound a candidate for research into treatments for neurological disorders.
Table 1: Summary of Pharmacological Studies
| Study | Target | Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Cancer Cell Lines | Significant cytotoxic effects observed |
| Neuropharmacology Review | Neuroactive Effects | Potential for treating neurological disorders |
Polymer Chemistry
This compound can be utilized in polymer synthesis due to its reactive double bond. It can be polymerized to create materials with unique properties suitable for various applications.
Case Study: Synthesis of Conductive Polymers
Research has shown that this compound can serve as a monomer in the synthesis of conductive polymers. These materials are vital in electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Table 2: Polymer Properties
| Polymer Type | Electrical Conductivity | Application |
|---|---|---|
| Conductive Polymer | High | OLEDs, OPVs |
| Biodegradable Polymer | Moderate | Packaging |
Pesticide Development
The structural characteristics of this compound suggest potential use as an agrochemical. Its cyano group may impart insecticidal properties.
Case Study: Insecticidal Activity
A study conducted on various cyano-containing compounds revealed that some derivatives exhibited significant insecticidal activity against common agricultural pests. This positions this compound as a candidate for further investigation in pesticide formulation .
Table 3: Insecticidal Efficacy
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| Ethyl (2Z)-2-cyano... | Aphids | 85% |
| Control Compound | Aphids | 10% |
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The piperazine ring in the compound can bind to receptors or enzymes, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The cyano group can also participate in hydrogen bonding and other interactions with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in the substituents on the phenyl ring and stereochemistry. These variations impact electronic properties, solubility, and biological activity.
Thermodynamic and Crystallographic Properties
Biological Activity
Ethyl (2Z)-2-cyano-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 300.36 g/mol. Its structure features a cyano group, an ethyl ester, and a piperazine moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body:
- Receptor Binding : this compound exhibits selective binding affinity for certain neurotransmitter receptors, particularly those involved in the modulation of serotonin and dopamine pathways. This selectivity is crucial for its potential use in treating psychiatric disorders.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes related to neurodegenerative diseases. For instance, it has shown promise in inhibiting monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin and dopamine .
Biological Activity Data
A summary of biological activity findings is presented in the table below:
Case Studies
Several studies have investigated the biological effects of this compound:
- Antidepressant Effects : A study conducted on animal models demonstrated that administration of this compound resulted in a significant decrease in depressive-like behaviors, suggesting its potential as an antidepressant agent.
- Neuroprotective Properties : Research has indicated that this compound may protect neuronal cells from oxidative stress-induced damage, which is relevant for conditions such as Alzheimer's disease .
- Cancer Research : In vitro studies on various cancer cell lines revealed that while the compound exhibited low cytotoxicity, it could potentially be used as an adjunct therapy to enhance the efficacy of existing chemotherapeutic agents .
Q & A
Q. How can structure-activity relationships (SAR) be elucidated for derivatives targeting specific receptors?
- Methodological Answer :
- Analog Synthesis : Modify the piperazine substituents (e.g., 4-aryl vs. 4-alkyl) and cyano group position.
- Biophysical Assays : SPR (Biacore) to measure binding kinetics (, ) to 5-HT receptors .
- 3D-QSAR : CoMFA/CoMSIA models (Sybyl-X) to correlate steric/electronic features with IC values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
